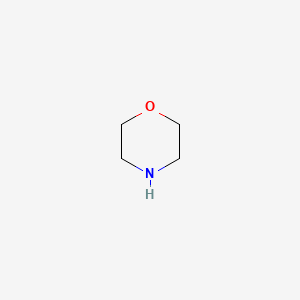

![molecular formula C16H22N2O2 B1404506 2-Cbz-2,6-diazaspiro[4.5]decane CAS No. 1086394-79-7](/img/structure/B1404506.png)

2-Cbz-2,6-diazaspiro[4.5]decane

Description

Properties

IUPAC Name |

benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c19-15(20-12-14-6-2-1-3-7-14)18-11-9-16(13-18)8-4-5-10-17-16/h1-3,6-7,17H,4-5,8-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXDSFNOXAXADW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2(C1)CCN(C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745355 | |

| Record name | Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086394-79-7 | |

| Record name | 2,6-Diazaspiro[4.5]decane-2-carboxylic acid, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086394-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Spirocyclic Scaffolds

An In-Depth Technical Guide to 2-Cbz-2,6-diazaspiro[4.5]decane: Properties, Synthesis, and Applications in Drug Discovery

In the field of medicinal chemistry, the quest for novel chemical entities with improved pharmacological profiles is perpetual. The structural rigidity and three-dimensional complexity of a molecule are critical determinants of its binding affinity and selectivity for a biological target. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged structures in drug design. They introduce conformational constraint, which can pre-organize a molecule into a bioactive conformation, thereby enhancing potency and reducing off-target effects.

The 2,6-diazaspiro[4.5]decane core, a motif featuring a five-membered pyrrolidine ring fused with a six-membered piperidine ring through a spirocyclic carbon, is a particularly valuable building block. Its utility is significantly enhanced by the strategic placement of a carboxybenzyl (Cbz) protecting group on one of its nitrogen atoms. This guide provides a comprehensive technical overview of This compound , focusing on its chemical properties, synthesis, and pivotal role as a versatile intermediate for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound, systematically named benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate, is a key synthetic intermediate. The Cbz group on the N2 position provides robust protection under a wide range of reaction conditions while leaving the N6 nitrogen available for facile derivatization. This differential protection is the cornerstone of its utility in multi-step synthetic campaigns.

The spirocyclic nature of the core imparts significant conformational rigidity compared to more flexible diamine structures like piperazine. This pre-defined spatial arrangement of the nitrogen atoms is a key feature exploited in drug design to achieve higher target specificity.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1158749-81-2 | [] |

| Molecular Formula | C₁₆H₂₂N₂O₂ | [2] |

| Molecular Weight | 274.36 g/mol | [2] |

| Monoisotopic Mass | 274.16812 Da | [2] |

| Predicted XlogP | 2.1 | [2] |

| Appearance | Typically a solid | N/A |

| IUPAC Name | benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate | [2] |

Synthesis and Purification

The synthesis of diazaspiro[4.5]decane scaffolds can be achieved through various strategies, including oxidative cyclization and bromine-mediated cyclization of acyclic precursors.[3][4] The preparation of the N-protected this compound intermediate is a critical step that enables its use as a building block. Below is a representative, multi-step synthetic protocol adapted from methodologies described for analogous spirocyclic systems.

Experimental Protocol: Representative Synthesis

This protocol outlines a plausible pathway involving the construction of the spirocyclic core followed by selective protection. The causality behind this approach lies in establishing the core architecture first, then differentiating the two nitrogen atoms for sequential functionalization.

Step 1: Synthesis of the Diazaspiro[4.5]decane Core

-

Rationale: This initial phase focuses on constructing the core heterocyclic framework. A common strategy involves the cyclization of a suitably substituted piperidone derivative.

-

To a solution of a suitable starting material, such as 1-benzyl-4-piperidone, react with an appropriate nitrogen-containing nucleophile and a carbon source (e.g., via a multi-component reaction or a stepwise process) to form the pyrrolidine ring fused at the C4 position.

-

Reaction conditions are critical and often involve refluxing in a suitable solvent like ethanol or methanol for several hours to drive the cyclization to completion.

-

The resulting crude diazaspiro[4.5]decane is isolated by removal of solvent under reduced pressure.

Step 2: Selective N-Cbz Protection

-

Rationale: With the core synthesized, one nitrogen must be selectively protected. The choice of the Cbz group is strategic due to its stability and well-established deprotection methods that are orthogonal to many other protecting groups.

-

Dissolve the crude diazaspiro[4.5]decane in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize side products.

-

Add a base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the stirred solution. The stoichiometry is controlled to favor mono-protection.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Purification

-

Rationale: A standard aqueous work-up is employed to remove inorganic salts and water-soluble impurities. Chromatographic purification is necessary to isolate the desired product from any unreacted starting material or di-protected byproducts.

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Chemical Reactivity and Strategic Functionalization

The synthetic power of this compound lies in the orthogonal reactivity of its two nitrogen centers. The unprotected secondary amine at the N6 position is a nucleophilic handle for introducing molecular diversity, while the Cbz-protected N2 amine can be unmasked at a later stage for further modification.

Functionalization of the N6 Position

The secondary amine at N6 is readily functionalized through standard amine chemistries:

-

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.

-

N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides or triflates.[5]

-

Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents like EDC/HOBt) to form amides and sulfonamides.

Deprotection of the N2-Cbz Group

The Cbz group is reliably cleaved under conditions that typically do not affect other functional groups, providing a key strategic advantage.

-

Protocol: Hydrogenolysis

-

Dissolve the N6-functionalized, N2-Cbz-protected spirocycle in a protic solvent such as methanol (MeOH) or ethanol (EtOH).

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Place the reaction vessel under an atmosphere of hydrogen gas (H₂), either by using a balloon or a Parr hydrogenator.

-

Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and concentrate the filtrate to yield the deprotected product.

-

This two-stage functionalization strategy allows for the controlled and directional synthesis of complex molecules built upon the spirocyclic core.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural features of the 2,6-diazaspiro[4.5]decane scaffold make it a powerful tool for addressing common challenges in drug development.

A Conformationally Constrained Piperazine Bioisostere

Piperazine is a ubiquitous fragment in CNS-active drugs, but its conformational flexibility can lead to promiscuous binding to multiple receptors and poor pharmacokinetic properties. The 2,6-diazaspiro[4.5]decane core serves as an excellent rigid bioisostere for piperazine.[6] Replacing a flexible piperazine linker with this rigid scaffold can:

-

Enhance Binding Affinity: By locking the molecule in a conformation that is favorable for binding to the target protein.

-

Improve Selectivity: The rigid structure is less likely to adapt to the binding sites of off-target proteins.

-

Optimize ADME Properties: The introduction of a sp³-rich, rigid core can improve metabolic stability and other key drug-like properties.

Scaffold for Novel Therapeutics

The diazaspiro[4.5]decane framework has been successfully incorporated into potent and selective inhibitors for various biological targets.

-

TYK2/JAK1 Inhibitors: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[7] One compound from this series demonstrated excellent potency, metabolic stability, and significant anti-inflammatory efficacy in a preclinical model of ulcerative colitis.[7]

-

Sigma-2 (σ2) Receptor Ligands: Diazaspiroalkanes have been explored as core structures in the development of high-affinity ligands for the σ2 receptor, a protein implicated in various neurological and oncological disease states.[5]

Sources

- 2. PubChemLite - Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride (C16H22N2O2) [pubchemlite.lcsb.uni.lu]

- 3. Sci-Hub. Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors / Tetrahedron, 1998 [sci-hub.box]

- 4. Synthesis of four novel natural product inspired scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical characteristics of 2-Cbz-2,6-diazaspiro[4.5]decane

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Cbz-2,6-diazaspiro[4.5]decane

Executive Summary

This compound is a valuable synthetic intermediate, frequently utilized in medicinal chemistry as a constrained scaffold for building complex molecules with potential therapeutic applications. Diazaspirocycles are of significant interest as they can serve as bioisosteres for more common ring systems like piperazine, offering a unique three-dimensional exit vector for substituents.[1][2] A thorough understanding of its fundamental physicochemical properties is paramount for its effective use in drug discovery, influencing everything from reaction conditions to pharmacokinetic profiles. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, with a primary focus on the robust experimental methodologies required for their determination. We present detailed, field-proven protocols for measuring pKa, logP, and aqueous solubility, empowering researchers to generate the critical data needed for informed decision-making in drug development programs.

Molecular and Structural Properties

A precise understanding of the molecule's basic structural and chemical properties forms the foundation for all further characterization. The "Cbz" group (carboxybenzyl) serves as a protecting group for one of the amine functionalities, significantly influencing the molecule's overall properties compared to its unprotected parent scaffold.

1.1 Chemical Structure and Nomenclature

-

Systematic Name: Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate

-

Common Name: this compound

-

CAS Number: 165912477-70-1 (for hydrochloride salt, free base may vary)

-

Chemical Structure: (Self-generated image, structure confirmed from PubChem)

1.2 Core Molecular Data

The following table summarizes the fundamental molecular properties. The molecular weight is calculated from the formula, and the XlogP is a computational prediction, which should be confirmed by experimental data as described in Section 3.2.

| Parameter | Value | Source |

| Molecular Formula | C₁₆H₂₂N₂O₂ | [3] |

| Molecular Weight | 274.36 g/mol | Calculated |

| Monoisotopic Mass | 274.16812 Da | [3] |

| Predicted XlogP | 2.1 | [3] |

Ionization Constant (pKa) Determination

The pKa value dictates the extent of ionization of a molecule at a given pH. For this compound, the unprotected secondary amine at position 6 is the primary basic center. Its pKa is critical for understanding its solubility, membrane permeability, and potential for ionic interactions with biological targets.

Expertise & Causality: Why Potentiometric Titration?

Potentiometric titration is the gold-standard method for pKa determination due to its accuracy, simplicity, and low cost.[4] The method relies on monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the ionizable group is protonated. This direct measurement provides a thermodynamic pKa value, which is essential for building accurate predictive models for absorption and distribution.

Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the steps for determining the pKa of the secondary amine in this compound.

Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0). Ensure the temperature probe is submerged and readings are stable.

-

Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water or a suitable co-solvent if solubility is limited. To maintain a constant ionic environment, add a background electrolyte such as 0.15 M KCl.[5]

-

Initial Acidification: Place a known volume (e.g., 20 mL) of the sample solution into a temperature-controlled titration vessel.[5][6] Using a magnetic stirrer for gentle agitation, add 0.1 M HCl dropwise to lower the pH to ~2.0, ensuring the amine is fully protonated.

-

Titration: Begin the titration by adding small, precise aliquots (e.g., 0.02 mL) of a standardized 0.1 M NaOH solution.[5][6]

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding. Continue the titration well past the expected equivalence point (e.g., to pH 11-12).

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point. For higher accuracy, calculate the first and second derivatives of the titration curve to precisely identify the equivalence point.[7]

Visualization: pKa Determination Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP) Determination

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties.[8] It is quantified by the partition coefficient (P), typically expressed as its logarithm (logP).

Expertise & Causality: Why the Shake-Flask Method?

The shake-flask method is the internationally recognized "gold standard" for logP determination, recommended by organizations like the OECD.[9] It provides a direct, thermodynamic measurement of how a compound partitions between two immiscible phases (n-octanol and water), simulating its distribution between aqueous biological fluids and lipid membranes.[8][10] While more high-throughput methods exist, the shake-flask method remains the most reliable and defensible for generating definitive data on lead compounds.[9]

Protocol: LogP Determination by Shake-Flask Method

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely.

-

Sample Addition: Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer (e.g., a 1:1 ratio).

-

Equilibration: Seal the vial and shake or agitate it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-24 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the logP using the formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Visualization: Shake-Flask LogP Workflow

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects oral bioavailability and the ability to formulate a compound for both in vitro and in vivo studies.[11] Poor solubility is a major hurdle in drug development.

Expertise & Causality: Why Thermodynamic Solubility with HPLC-UV?

Thermodynamic solubility measures the concentration of a compound in a saturated solution at equilibrium and is the most relevant measure for predicting in vivo dissolution.[11][12] Kinetic solubility assays are faster but can overestimate solubility as they may not represent a true equilibrium state. Using HPLC-UV for quantification is highly advantageous as it separates the parent compound from any impurities or degradants, ensuring that only the solubility of the target molecule is measured.[13]

Protocol: Thermodynamic Aqueous Solubility

Methodology:

-

Sample Addition: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffers (e.g., pH 2.0, pH 6.5, pH 7.4) to ensure a saturated solution.

-

Equilibration: Seal the vials and agitate them on a shaker or roller system at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12][14]

-

Filtration: After equilibration, allow the suspension to settle. Filter the supernatant through a low-binding 0.45 μm filter to remove all undissolved solids.[14]

-

Standard Curve Preparation: Prepare a series of standard solutions of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at known concentrations.

-

Quantification: Analyze the filtered aqueous samples and the standard solutions by a validated HPLC-UV method.

-

Calculation: Generate a standard curve by plotting the known concentrations of the standards against their HPLC peak areas. Use the linear regression equation from this curve to determine the concentration of the compound in the filtered aqueous samples. This concentration is the thermodynamic solubility.

Visualization: Thermodynamic Solubility Workflow

Caption: Workflow for thermodynamic solubility determination via HPLC-UV.

Conclusion

The physicochemical properties of this compound—namely its pKa, logP, and aqueous solubility—are not merely academic data points. They are critical parameters that govern its behavior in biological systems and guide its development from a laboratory curiosity to a potential therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for obtaining high-quality, reliable data essential for structure-activity relationship (SAR) studies, computational modeling, and formulation development. By investing in this foundational characterization, researchers can de-risk their programs and accelerate the journey of novel chemical entities toward the clinic.

References

-

PubChem. (n.d.). 1,4-Diazaspiro[4.5]decane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Azaspiro(4.5)decane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,8-Diazaspiro(4.5)decane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Oxaspiro[15][16]decane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Spiro(4.5)decane. National Center for Biotechnology Information. Retrieved from [Link]

-

Podolsky, N., & Matsson, P. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 115, 123-130. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Acar, U. P., & Idil, O. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 735-742. Retrieved from [Link]

-

Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

-

Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522–3525. Retrieved from [Link]

-

ResearchGate. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. Retrieved from [Link]

-

Pandey, P. K. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Retrieved from [Link]

-

Orkoula, M. G., & Kourkoumelis, N. (2016). Development of Methods for the Determination of pKa Values. Scientia Pharmaceutica, 84(4), 573-590. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

Amidon, G. L., & Lee, H. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(3), 6-10. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

Takács-Novák, K., et al. (1997). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 16(2), 319-328. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). The Potentiometric Titration of an Acid Mixture. Retrieved from [Link]

-

Yousuf, M., et al. (2021). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 26(11), 3293. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-1,6-dioxaspiro(4.5)decane. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. PubChemLite - Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride (C16H22N2O2) [pubchemlite.lcsb.uni.lu]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. scispace.com [scispace.com]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. evotec.com [evotec.com]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. pharmaguru.co [pharmaguru.co]

- 15. 6-Oxaspiro[4,5]decane | C9H16O | CID 12630235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Spiro(4.5)decane | C10H18 | CID 135982 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Cbz-2,6-Diazaspiro[4.5]decane in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The quest for novel chemical scaffolds that provide access to unexplored regions of chemical space is a central theme in contemporary drug discovery. Among the myriad of molecular architectures, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality, conformational rigidity, and synthetic tractability. The 2,6-diazaspiro[4.5]decane framework, a privileged scaffold, offers a unique spatial arrangement of nitrogen atoms, enabling the creation of diverse and potent bioactive molecules. This guide focuses on a key derivative, 2-Cbz-2,6-diazaspiro[4.5]decane, a versatile building block that has found application in the development of novel therapeutics, particularly in the realm of enzyme inhibition.

The 2,6-Diazaspiro[4.5]decane Scaffold: A Foundation for Innovation

The 2,6-diazaspiro[4.5]decane core consists of a piperidine ring and a pyrrolidine ring fused at a single carbon atom. This arrangement imparts a rigid, non-planar geometry that can be advantageous for several reasons in drug design:

-

Three-Dimensional Diversity: The spirocyclic nature of the scaffold allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with the complex three-dimensional binding sites of biological targets.

-

Reduced Rotational Freedom: Compared to more flexible aliphatic diamines like piperazine, the constrained conformation of the diazaspiro[4.5]decane core can lead to a lower entropic penalty upon binding to a target, potentially increasing binding affinity.

-

Novel Chemical Space: The unique topology of this scaffold allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with new biological activities and improved intellectual property positions.

-

Bioisosteric Replacement: The 2,6-diazaspiro[4.5]decane moiety can serve as a rigid bioisostere for more common and flexible scaffolds like piperazine, offering a strategy to improve potency, selectivity, and pharmacokinetic properties.

The strategic placement of a Carboxybenzyl (Cbz) protecting group on one of the nitrogen atoms, yielding this compound, is a critical manipulation that enables the selective functionalization of the two distinct amine centers. This mono-protection allows for a controlled and stepwise elaboration of the scaffold, a cornerstone of modern synthetic medicinal chemistry.

Synthesis and Physicochemical Properties

The core diazaspiro[4.5]decane scaffold can be assembled through various synthetic strategies, including intramolecular cyclization reactions. Once the parent diamine is obtained, the introduction of the Cbz group can be achieved by reacting it with benzyl chloroformate under controlled conditions to favor mono-protection. The differing reactivity of the two nitrogen atoms (one in a six-membered ring and the other in a five-membered ring) may offer a degree of inherent selectivity.

Physicochemical Properties of Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₂N₂O₂ | PubChemLite[1][2] |

| Monoisotopic Mass | 274.16812 Da | PubChemLite[1][2] |

| Predicted XlogP | 2.1 | PubChemLite[1][2] |

| Predicted Collision Cross Section ([M+H]⁺) | 167.4 Ų | PubChemLite[1][2] |

Application in Drug Discovery: A Case Study in TPH1 Inhibition

A significant application of the diazaspiro[4.5]decane scaffold, and by extension its Cbz-protected form, is in the development of inhibitors for tryptophan hydroxylase (TPH), particularly the TPH1 isoform. TPH1 is a key enzyme in the biosynthesis of serotonin in the periphery and has been implicated in various diseases, including pulmonary hypertension and gastrointestinal disorders. A patent for the resolution of optically active diazaspiro[4.5]decane derivatives highlights the use of Cbz as a suitable protecting group for amine intermediates in the synthesis of TPH1 inhibitors[3].

The general workflow for utilizing this compound in a drug discovery campaign is outlined below:

Sources

An In-Depth Technical Guide to the Synthesis and Predicted Crystal Structure of 2-Cbz-2,6-diazaspiro[4.5]decane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,6-diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, offering a unique three-dimensional architecture for the development of novel therapeutic agents. The introduction of a carboxybenzyl (Cbz) protecting group is a critical step in the synthetic manipulation of this scaffold, enabling regioselective functionalization. In the absence of publicly available experimental crystal structure data for 2-Cbz-2,6-diazaspiro[4.5]decane, this technical guide provides a comprehensive approach, detailing a robust synthetic protocol and an insightful in silico analysis of its predicted crystal structure. This guide serves as a valuable resource for researchers working with this important class of compounds, offering both practical synthetic methodology and a theoretical framework for understanding its solid-state properties.

Introduction: The Significance of the 2,6-Diazaspiro[4.5]decane Scaffold

Spirocyclic systems have garnered considerable attention in drug discovery due to their rigid, three-dimensional nature, which can lead to enhanced binding affinity and selectivity for biological targets. The 2,6-diazaspiro[4.5]decane core, in particular, has been identified as a key pharmacophore in a variety of biologically active molecules. Its unique topology allows for the precise spatial orientation of substituents, making it an attractive scaffold for the design of ligands for G-protein coupled receptors (GPCRs), ion channels, and enzymes.

The strategic use of protecting groups is fundamental in the multi-step synthesis of complex molecules based on this scaffold. The carboxybenzyl (Cbz) group is a widely employed nitrogen protecting group due to its stability under a range of reaction conditions and its facile removal by catalytic hydrogenation. The regioselective protection of one of the nitrogen atoms of the 2,6-diazaspiro[4.5]decane core with a Cbz group, yielding this compound, provides a key intermediate for further synthetic elaboration.

Understanding the solid-state properties of such key intermediates is crucial for their reliable handling, purification, and for controlling their reactivity in subsequent synthetic steps. X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including its conformation and intermolecular interactions. Although an experimental crystal structure for this compound is not currently in the public domain, computational methods offer a powerful alternative for predicting its structural features. This guide, therefore, presents a detailed synthetic protocol for its preparation and a comprehensive in silico analysis of its predicted crystal structure.

Synthesis and Purification of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available reagents. The first step involves the construction of the diazaspirocyclic core, followed by the selective N-protection with a Cbz group.

Synthesis of the 2,6-Diazaspiro[4.5]decane Core

A common and efficient method for the synthesis of the 2,6-diazaspiro[4.5]decane core involves a double reductive amination of 1,4-cyclohexanedione with a suitable amine, followed by cyclization.

Regioselective N-Cbz Protection

With the diazaspiro[4.5]decane core in hand, the next step is the regioselective protection of one of the secondary amine functionalities. The reaction is typically carried out under standard Schotten-Baumann conditions.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,4-Cyclohexanedione

-

Benzylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Step 1: Synthesis of 2,6-Dibenzyl-2,6-diazaspiro[4.5]decane

-

To a stirred solution of 1,4-cyclohexanedione (1.0 eq) in dichloroethane (DCE), add benzylamine (2.2 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (STAB) (2.5 eq) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then subjected to catalytic hydrogenation to remove the benzyl groups, yielding the free diamine, 2,6-diazaspiro[4.5]decane.

Step 2: Synthesis of this compound

-

Dissolve 2,6-diazaspiro[4.5]decane (1.0 eq) in a mixture of dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate.

-

Cool the biphasic mixture to 0 °C with vigorous stirring.

-

Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a white solid.

Causality Behind Experimental Choices:

-

Reductive Amination: The use of STAB is advantageous as it is a mild and selective reducing agent for the iminium ions formed in situ, minimizing side reactions.

-

N-Cbz Protection: The Schotten-Baumann conditions (a two-phase system with a mild base) are ideal for this reaction, as they effectively trap the HCl byproduct generated during the reaction, preventing the protonation of the starting diamine and promoting the desired N-acylation. The use of a slight excess of Cbz-Cl ensures complete conversion of the starting material.

-

Purification: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule, allowing for the separation of the desired product from any unreacted starting materials or di-protected byproducts.

In Silico Analysis of the Predicted Crystal Structure

In the absence of experimental data, computational modeling provides a powerful tool to predict the three-dimensional structure and crystal packing of this compound.

Molecular Modeling and Conformational Analysis

The first step in predicting the crystal structure is to determine the lowest energy conformation of the molecule. This is achieved through a systematic conformational search using molecular mechanics force fields.

The 2,6-diazaspiro[4.5]decane core is expected to adopt a conformation where the six-membered piperidine ring is in a chair conformation and the five-membered pyrrolidine ring adopts an envelope or twisted conformation. The bulky Cbz group will likely occupy an equatorial position on the pyrrolidine ring to minimize steric hindrance.

Crystal Structure Prediction

Crystal structure prediction (CSP) algorithms are then employed to generate a landscape of possible crystal packings. These algorithms typically involve a global search of the potential energy surface, considering various possible space groups and unit cell parameters. The stability of the predicted crystal structures is evaluated based on their calculated lattice energies.

For a molecule like this compound, which contains a hydrogen bond donor (the secondary amine) and acceptor (the carbonyl oxygen of the carbamate), hydrogen bonding is expected to play a dominant role in the crystal packing.

Analysis of Predicted Intermolecular Interactions

Analysis of the most stable predicted crystal structures reveals the key intermolecular interactions that govern the packing of the molecules in the solid state. The primary interactions are predicted to be:

-

N-H···O=C Hydrogen Bonds: The secondary amine of the piperidine ring is expected to act as a hydrogen bond donor to the carbonyl oxygen of the Cbz group of a neighboring molecule. This interaction is likely to be a key feature in the formation of one- or two-dimensional networks within the crystal lattice.

-

π-π Stacking: The aromatic rings of the Cbz groups may engage in π-π stacking interactions, further stabilizing the crystal structure.

-

van der Waals Interactions: A network of weaker van der Waals forces between the aliphatic spirocyclic frameworks will also contribute to the overall stability of the crystal lattice.

Visualization and Data Presentation

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Predicted Intermolecular Interactions

Caption: Key predicted intermolecular interactions.

Table 1: Predicted Crystallographic Data for a Likely Polymorph of this compound

| Parameter | Predicted Value |

| Chemical Formula | C₁₇H₂₄N₂O₂ |

| Formula Weight | 288.38 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 10-15 |

| b (Å) | 8-12 |

| c (Å) | 18-25 |

| β (°) | 90-105 |

| Volume (ų) | 2000-2500 |

| Z | 4 or 8 |

| Density (calculated) (g/cm³) | 1.1-1.3 |

Note: These values are predictions from computational modeling and await experimental verification.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and predicted crystal structure of this compound, a key intermediate in the development of novel therapeutics based on the diazaspiro[4.5]decane scaffold. A detailed and robust synthetic protocol has been outlined, with clear justifications for the chosen experimental conditions.

In the absence of experimental crystallographic data, a thorough in silico analysis has been presented, offering valuable insights into the likely three-dimensional conformation and solid-state packing of the molecule. The predictions highlight the importance of N-H···O=C hydrogen bonding and potential π-π stacking interactions in defining the crystal lattice.

The methodologies and predictive data presented herein serve as a valuable resource for researchers in the field, facilitating the synthesis and handling of this important compound and providing a strong foundation for future experimental studies to validate the predicted crystal structure. Such studies will be crucial for a complete understanding of the solid-state properties of this compound and for its effective utilization in drug discovery and development.

References

Due to the predictive nature of the crystal structure analysis, specific references for the crystallographic data of the title compound are not available. The following references support the general statements made regarding the significance of the scaffold, synthetic methodologies, and computational techniques.

- Spirocyclic Scaffolds in Medicinal Chemistry: A comprehensive review on the topic can be found in journals such as the Journal of Medicinal Chemistry or Drug Discovery Today.

- Reductive Amination: For detailed procedures and mechanism of reductive amination, see standard organic chemistry textbooks or review articles on the topic. A relevant primary literature source would be a paper describing the use of sodium triacetoxyborohydride in amine synthesis.

- N-Protecting Groups: "Greene's Protective Groups in Organic Synthesis" by Wuts and Greene is the authoritative reference for protecting group chemistry.

- Crystal Structure Prediction: For an overview of the methods and challenges in crystal structure prediction, refer to review articles in journals like Acta Crystallographica Section B or the Journal of Chemical Theory and Comput

An In-Depth Technical Guide to the Solubility of 2-Cbz-2,6-diazaspiro[4.5]decane in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Benzyloxycarbonyl)-2,6-diazaspiro[4.5]decane (2-Cbz-2,6-diazaspiro[4.5]decane), a key building block in medicinal chemistry. In the absence of extensive published quantitative data, this document leverages fundamental chemical principles and inferred evidence from synthetic methodologies to construct a predictive solubility profile. We dissect the molecule's structural components—the spirocyclic aliphatic core, the Cbz protecting group, and the secondary amine—to rationalize its interactions with a range of common organic solvents. This guide presents a qualitative solubility framework, a robust experimental protocol for solubility determination, and a mechanistic discussion of the underlying solute-solvent interactions. The insights provided herein are intended to assist researchers, process chemists, and formulation scientists in making informed decisions for reaction setup, purification, and drug development workflows.

Introduction: The Strategic Importance of Solubility

In the landscape of drug discovery and development, solubility is a critical physicochemical parameter that governs a compound's journey from the reaction flask to its biological target.[1] For synthetic intermediates like this compound, a scaffold prized for its rigid, three-dimensional structure, understanding its solubility is paramount for efficient synthesis, purification, and subsequent derivatization.[2] An appropriate solvent system ensures optimal reaction kinetics, facilitates purification through chromatography or crystallization, and is a prerequisite for formulation studies.[3] This guide provides a foundational understanding of the solubility profile of this specific diazaspirocycle, grounded in an analysis of its distinct structural motifs.

Molecular Structure and Physicochemical Properties

To predict solubility, one must first understand the molecule's inherent properties. The structure of this compound is a composite of features with competing polarity characteristics.

-

The Spirocyclic Core: The diazaspiro[4.5]decane is a saturated, bicyclic system. This aliphatic framework is rigid and predominantly nonpolar, contributing to solubility in less polar organic solvents.

-

The Secondary Amine (-NH-): The unprotected amine at the 6-position introduces polarity. This group can act as both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the lone pair on the nitrogen). This feature suggests potential solubility in protic and polar aprotic solvents.

-

The Cbz (Benzyloxycarbonyl) Group: This protecting group is a significant contributor to the molecule's overall character. It consists of a polar carbamate moiety (-O-(C=O)-N-) capable of acting as a hydrogen bond acceptor, and a nonpolar, aromatic benzyl group. The benzyl ring can engage in π-π stacking interactions, while the carbamate increases polarity compared to the parent amine.

Based on the parent scaffold (2,8-diazaspiro[4.5]decane), the molecular weight is approximately 274.36 g/mol . The presence of both polar functional groups (amine, carbamate) and significant nonpolar surface area (aliphatic rings, benzyl group) classifies it as a moderately polar molecule, suggesting that its solubility will be highly dependent on the solvent's ability to engage with these distinct regions.

Predicted Solubility Profile in Common Organic Solvents

| Solvent | Solvent Class | Predicted Solubility | Rationale & Mechanistic Insights |

| Dichloromethane (DCM) | Chlorinated | High | DCM's moderate polarity effectively solvates the entire molecule. It does not disrupt potential intramolecular hydrogen bonds and can interact favorably with both the aliphatic core and the Cbz group. Syntheses involving Cbz-protected amines and spirocycles frequently use DCM as a solvent.[5][6] |

| Chloroform (CHCl₃) | Chlorinated | High | Similar to DCM, chloroform is an excellent solvent for moderately polar compounds. Its ability to act as a weak hydrogen bond donor can further aid in solvating the amine and carbamate groups. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | THF is a strong hydrogen bond acceptor (via the ether oxygen) and can effectively solvate the N-H group. Its overall polarity is well-suited for the molecule. Cbz-protection reactions are often performed in THF/water mixtures.[7] |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Moderate to High | The ester functionality of EtOAc can act as a hydrogen bond acceptor. Its polarity is generally sufficient to dissolve the compound, making it a common solvent for extraction and chromatography of such molecules. |

| Acetonitrile (MeCN) | Polar Aprotic | Moderate | Acetonitrile is highly polar and a good hydrogen bond acceptor. However, its high polarity might be slightly mismatched with the large nonpolar regions of the spirocycle, potentially limiting very high solubility. |

| Acetone | Polar Aprotic | Moderate | Similar to acetonitrile, acetone is a polar, aprotic solvent that can accept hydrogen bonds. It should be a reasonably good solvent, though perhaps less effective than THF or DCM. |

| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | Low to Moderate | While the alcohol can form strong hydrogen bonds with the solute's N-H and carbonyl groups, the extensive, nonpolar aliphatic and aromatic regions may limit solubility. The solvent's strong self-association (H-bonding network) can make it difficult to create a cavity for the large, moderately polar solute. |

| Hexanes / Heptane | Nonpolar | Very Low / Insoluble | These solvents lack any polarity or hydrogen bonding capability. They cannot effectively solvate the polar amine and carbamate functional groups, leading to poor solubility. They are likely effective as anti-solvents for crystallization. |

| Toluene | Aromatic | Moderate | The aromatic nature of toluene allows for favorable π-π stacking interactions with the Cbz group's benzyl ring. However, its low overall polarity may limit its ability to solvate the polar amine functionality effectively. |

| Water | Polar Protic | Insoluble | The large, nonpolar surface area of the molecule makes it hydrophobic. While the amine can be protonated under acidic conditions to form a water-soluble salt, the neutral compound is not expected to be soluble in water.[8] |

| Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | These are highly polar, "universal" organic solvents capable of solvating a wide range of compounds. They would be expected to dissolve this compound readily. |

Experimental Protocol for Solubility Determination

To validate the predictions in the laboratory, a standardized protocol for determining qualitative or semi-quantitative solubility is essential. This method ensures reproducibility and provides a reliable basis for solvent selection.[8][9]

Materials and Equipment

-

This compound

-

Selected solvents (high purity grade)

-

Analytical balance (±0.1 mg)

-

Vortex mixer

-

Small glass vials (e.g., 1-2 mL) with screw caps

-

Calibrated micropipettes

-

Filtration device (e.g., 0.45 µm syringe filter)

Step-by-Step Procedure

-

Preparation: Accurately weigh approximately 5-10 mg of this compound into a tared glass vial. Record the exact mass.

-

Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the vial.

-

Equilibration: Cap the vial tightly and vortex the mixture vigorously for 1-2 minutes. Allow the vial to stand at a constant temperature (e.g., 25 °C) for at least 15-30 minutes to reach equilibrium.

-

Observation: Visually inspect the vial.

-

Soluble: If all the solid has completely dissolved, the compound is soluble at this concentration. Continue adding known masses of the compound until a saturated solution is achieved.

-

Insoluble/Partially Soluble: If solid material remains, continue adding the solvent in known increments (e.g., 100 µL at a time), vortexing and equilibrating after each addition, until the solid completely dissolves.

-

-

Classification: Record the total volume of solvent required to dissolve the initial mass. Classify the solubility based on standard criteria (e.g., USP solubility definitions). For a more quantitative result, a saturated solution can be filtered and the concentration of the supernatant analyzed by HPLC or UPLC.

Visual Workflow for Solubility Testing

The following diagram outlines the logical flow of the experimental protocol described above.

Caption: Experimental workflow for determining the solubility of this compound.

Mechanistic Discussion: Solute-Solvent Interactions

The solubility of this compound is dictated by the balance of intermolecular forces between the solute and the solvent. A solvent's effectiveness is determined by its ability to overcome the solute-solute interactions in the solid state and form stable solute-solvent interactions.

Caption: Key intermolecular forces governing the solubility of the target compound in different solvent classes.

-

In High-Solubility Solvents (DCM, THF): These solvents offer a balanced interaction profile. DCM's moderate polarity accommodates both the nonpolar spirocycle and the polar groups. THF acts as a powerful hydrogen bond acceptor, specifically solvating the secondary amine's N-H proton, which is crucial for disrupting the solute's crystal lattice.

-

In Low-Solubility Solvents (Hexanes, Water): The mismatch is significant. Hexane fails to interact with the polar amine and carbamate. Conversely, water's strong, cohesive hydrogen-bonding network would be disrupted by the large, nonpolar regions of the solute, making solvation energetically unfavorable (the hydrophobic effect).

-

In Protic Solvents (Methanol): A delicate balance exists. While methanol can hydrogen bond with the solute, it must also spend energy breaking its own solvent-solvent hydrogen bonds to create a cavity for the large, nonpolar spirocyclic core. This energy cost leads to only moderate or low solubility.

Conclusion

This compound is a moderately polar compound whose solubility is highest in solvents that can effectively solvate its composite structure. Chlorinated solvents like dichloromethane and polar aprotic ethers like tetrahydrofuran are predicted to be excellent choices for achieving high solubility. Solvents such as ethyl acetate, acetonitrile, and toluene are expected to be effective, offering moderate to high solubility. Conversely, highly nonpolar alkanes (hexanes) and highly polar protic solvents (water) are predicted to be poor solvents. This predictive guide, grounded in fundamental chemical principles, provides a strong starting point for any researcher working with this versatile chemical scaffold, enabling more efficient process development and experimental design.

References

-

University of Toronto. (2023). Solubility of Organic Compounds. Sourced from University of Toronto course materials. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19375496, 2,8-Diazaspiro(4.5)decane. PubChem. [Link]

-

Yang, E. (2018). Response to "Glutamic acid protection using cbz?". ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

-

University of Manitoba. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Sourced from University of Manitoba course materials. [Link]

-

Padmanabhan, S. (n.d.). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. ResearchGate. [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Sourced from UCB course materials. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

MDPI. (2023). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 28(21), 7378. [Link]

-

Ru, M. T., et al. (1998). Solubility of C60 in a Variety of Solvents. Journal of the Chemical Society, Perkin Transactions 2, (12), 2585-2596. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Sourced from Cengage Learning materials. [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

Unlocking Therapeutic Potential: A Technical Guide to 2,6-Diazaspiro[4.5]decane Derivatives and Their Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

The 2,6-diazaspiro[4.5]decane scaffold, a rigid and three-dimensional bicyclic amine, has emerged as a privileged structure in medicinal chemistry. Its well-defined spatial arrangement allows for the precise orientation of pharmacophoric groups, making it an ideal template for designing potent and selective modulators of a wide array of biological targets. This in-depth technical guide explores the diverse therapeutic avenues of 2,6-diazaspiro[4.5]decane derivatives, delving into their mechanisms of action, key experimental validation protocols, and future perspectives in drug discovery.

Section 1: The Rationale for Spirocyclic Scaffolds in Drug Design

The incorporation of spirocyclic systems, such as the 2,6-diazaspiro[4.5]decane core, offers distinct advantages over simpler, more flexible aliphatic or aromatic rings. The inherent rigidity of the spirocyclic framework reduces the entropic penalty upon binding to a biological target, often leading to enhanced binding affinity. Furthermore, the three-dimensional nature of this scaffold allows for the exploration of chemical space in a way that flat, two-dimensional molecules cannot, increasing the likelihood of novel and selective interactions with protein binding pockets. This structural feature is a critical design element in modern drug discovery, aiming to improve both the biological profile and key physicochemical properties of drug candidates.[1]

Section 2: Enzyme Inhibition: A Prominent Modality

Derivatives of the diazaspiro[4.5]decane scaffold have demonstrated significant inhibitory activity against a range of clinically relevant enzymes.

Kinase Inhibition: Targeting Inflammatory Pathways and Cancer

Receptor-Interacting Protein Kinase 1 (RIPK1): A Target for Necroptosis-Driven Diseases

Necroptosis, a form of programmed cell death, is a key driver in various inflammatory diseases.[2][3] The kinase activity of RIPK1 is central to the necroptosis pathway, making it a compelling therapeutic target.[2][3] Through virtual screening and subsequent structural optimization, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors.[2][3]

One notable compound exhibited a prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM and demonstrated a significant anti-necroptotic effect in a U937 cell model.[2][3]

Janus Kinase (JAK) Family: Dual TYK2/JAK1 Inhibition for Inflammatory Bowel Disease

The JAK-STAT signaling pathway is a critical regulator of the immune response. Dysregulation of this pathway is implicated in autoimmune and inflammatory disorders, including inflammatory bowel disease (IBD). A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and JAK1.[4] One optimized compound displayed excellent potency with IC50 values of 6 nM for TYK2 and 37 nM for JAK1, while showing over 23-fold selectivity against JAK2.[4] This compound also showed potent anti-inflammatory effects in a mouse model of acute ulcerative colitis, superior to the established drug tofacitinib.[4]

Experimental Workflow: Kinase Inhibition Assay

A common method to determine the inhibitory potential of a compound against a specific kinase is a biochemical assay, often utilizing a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

Caption: Workflow for a typical TR-FRET kinase inhibition assay.

Oncogenic KRAS-G12D: A New Frontier in Cancer Therapy

Mutations in the KRAS gene are prevalent in many human cancers, with the G12D mutation being a particularly challenging target.[5] Utilizing a multidisciplinary approach that combines machine learning with chemical synthesis, 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives have been identified as potent and selective inhibitors of KRAS-G12D.[5] Lead compounds from this series have demonstrated strong protein binding affinity in the nanomolar range and have shown potent cellular activity with nanomolar IC50 values, suggesting their potential as effective anticancer agents.[5]

Other Enzyme Targets

The versatility of the diazaspiro[4.5]decane scaffold extends to other enzyme classes:

-

Chitin Synthase: Essential for fungal cell wall synthesis, making it an attractive target for antifungal agents. 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potential chitin synthase inhibitors with promising antifungal activity, particularly against Candida albicans and Aspergillus fumigatus.[6][7]

-

Soluble Epoxide Hydrolase (sEH): Involved in the metabolism of anti-inflammatory and vasodilatory fatty acids. Inhibition of sEH can lower blood pressure, and 2,8-diazaspiro[4.5]decane-based ureas have been developed as potent sEH inhibitors for the treatment of hypertension.[7][8]

-

Poly(ADP-ribose) Polymerase (PARP-1): A key enzyme in DNA repair. While the focus has been on cancer, non-cytotoxic PARP-1 inhibitors are being explored for inflammatory diseases. Diazaspiro cores have been investigated as bioisosteres for the piperazine moiety in the approved PARP inhibitor olaparib.[9]

-

F1/FO-Adenosine Triphosphate (ATP) Synthase: Targeting the c subunit of this complex with 1,3,8-triazaspiro[4.5]decane derivatives has been shown to inhibit the opening of the mitochondrial permeability transition pore (mPTP), a key event in myocardial cell death during reperfusion injury.[10]

Section 3: Modulation of G-Protein Coupled Receptors (GPCRs) and Ion Channels

The diazaspiro[4.5]decane scaffold is also well-suited for targeting GPCRs and other membrane-bound receptors, which are involved in a vast range of physiological processes.

Dopamine and Serotonin Receptors: Modulating Neurological and Psychiatric Conditions

Dopamine D3 Receptor Antagonists

The dopamine D3 receptor is a key target for treating various neurological and neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and substance abuse disorders.[11] A series of arylated diazaspiroalkanes have been synthesized and shown to be potent and highly selective D3 receptor antagonists, with selectivities ranging from 264- to 905-fold over the closely related D2 receptor.[11]

5-HT1A Receptor Agonists

The serotonin 1A (5-HT1A) receptor is implicated in anxiety, depression, and pain. Derivatives of 1-oxa-4-thiaspiro[4.5]decane and 1,4-dithiaspiro[4.5]decane have been identified as potent and selective 5-HT1A receptor partial agonists.[12][13] One compound, in particular, demonstrated high potency (pD2 = 9.58) and efficacy (Emax = 74%) and exhibited potent antinociceptive activity in a mouse formalin test, suggesting its potential for pain management.[12]

Signaling Pathway: 5-HT1A Receptor Agonism

Caption: Simplified signaling cascade following 5-HT1A receptor activation.

Other Receptor Targets

-

Sigma (σ) Receptors: These receptors are implicated in a variety of cellular functions and are overexpressed in some tumors. Diazaspiro cores have been explored as bioisosteres in the development of σ2 receptor ligands.[14] Additionally, radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been developed as high-affinity σ1 receptor ligands for PET imaging of tumors.[15]

-

Delta Opioid Receptors (DORs): A potential target for neurologic and psychiatric disorders, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified as a novel chemotype of selective DOR agonists.[16]

-

Glycoprotein IIb-IIIa: This receptor plays a crucial role in platelet aggregation. Novel 2,8-diazaspiro[4.5]decanes have been developed as orally active antagonists of this receptor, representing a potential antiplatelet therapy.[17]

Section 4: Structure-Activity Relationship (SAR) and Data Summary

The development of potent and selective 2,6-diazaspiro[4.5]decane derivatives relies heavily on understanding the structure-activity relationship. The tables below summarize key quantitative data for selected derivatives against their respective targets.

Table 1: Kinase Inhibitory Activity

| Compound Class | Target | IC50 (nM) | Reference |

| 2,8-diazaspiro[4.5]decan-1-one | RIPK1 | 92 | [2][3] |

| 2,8-diazaspiro[4.5]decan-1-one | TYK2 | 6 | [4] |

| 2,8-diazaspiro[4.5]decan-1-one | JAK1 | 37 | [4] |

| 1-oxa-3,7-diazaspiro[4.5]decan-2-one | KRAS-G12D | Nanomolar | [5] |

Table 2: Receptor Binding and Functional Activity

| Compound Class | Target | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| Arylated diazaspiroalkane | Dopamine D3 | 25.6 - 122 | Antagonist | [11] |

| 1,4-dioxa-8-azaspiro[4.5]decane | Sigma-1 | 5.4 | Ligand | [15] |

| 2,8-diazaspiro[4.5]decane | GPIIb-IIIa | 4 (ELISA) | Antagonist | [17] |

| 1-oxa/thia-spiro[4.5]decane | 5-HT1A | - | Agonist (pD2 = 9.58) | [12] |

Section 5: Future Directions and Conclusion

The 2,6-diazaspiro[4.5]decane scaffold and its related analogs have proven to be exceptionally versatile frameworks for the design of novel therapeutics. The research highlighted in this guide demonstrates their potential across a broad spectrum of diseases, including inflammatory conditions, cancer, cardiovascular disease, and neurological disorders.

Future research will likely focus on:

-

Fine-tuning selectivity: Further optimization of substituents on the spirocyclic core to achieve even greater selectivity for the desired target over off-targets.

-

Improving pharmacokinetic properties: Modifying the scaffold to enhance oral bioavailability, metabolic stability, and other drug-like properties.

-

Exploring new biological targets: Leveraging the unique three-dimensional structure of the diazaspiro[4.5]decane core to probe novel and challenging biological targets.

References

-

Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry. [Link]

-

Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. [Link]

-

Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. [Link]

-

Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. ResearchGate. [Link]

-

Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. PubMed. [Link]

-

Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. PubMed. [Link]

-

Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]

-

Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link]

-

1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. PubMed. [Link]

-

Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC - NIH. [Link]

-

Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed. [Link]

-

(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

-

Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. PubMed. [Link]

-

Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. PMC - PubMed Central. [Link]

-

Synthesis, Biological Evaluation and Molecular - Amanote Research. Amanote Research. [Link]

-

Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PMC - PubMed Central. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (PDF) Synthesis, Biological Evaluation and Molecular [research.amanote.com]

- 14. mdpi.com [mdpi.com]

- 15. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Role of diazaspiro[4.5]decane scaffold in drug discovery

An In-depth Technical Guide to the Role of the Diazaspiro[4.5]decane Scaffold in Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Rise of Three-Dimensional Scaffolds in Medicinal Chemistry

In the modern era of drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional "flatland" of aromatic, two-dimensional molecules.[1] This exploration has championed the use of three-dimensional (3D) scaffolds, which offer superior spatial arrangement of pharmacophoric features, leading to improved potency, selectivity, and pharmacokinetic properties.[2][3] Among these, spirocyclic systems—characterized by two rings sharing a single common atom—have emerged as privileged structures.[2][4] Their rigid, sterically constrained nature allows for precise positioning of functional groups to optimize interactions with biological targets.[2]

The diazaspiro[4.5]decane scaffold, a heterocyclic system featuring a shared carbon between a five-membered and a six-membered ring, both containing nitrogen atoms, represents a particularly versatile and successful example of this class. Its inherent structural rigidity and synthetic tractability have made it a cornerstone in the development of a wide array of therapeutic agents targeting diverse biological pathways. This guide provides a comprehensive overview of the synthesis, applications, and strategic importance of the diazaspiro[4.5]decane core in contemporary drug discovery.

Therapeutic Landscape: Diverse Applications of Diazaspiro[4.5]decane Derivatives

The diazaspiro[4.5]decane scaffold has been successfully employed to generate potent and selective modulators for a multitude of biological targets, spanning several therapeutic areas. Its utility is a direct result of its ability to serve as a rigid framework for orienting key pharmacophores in three-dimensional space.

Central Nervous System (CNS) Disorders

The development of drugs targeting the CNS is notoriously challenging, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB).[5] The physicochemical properties of spirocyclic systems can be fine-tuned to meet these demands.[5]

-

Neurokinin-1 (NK-1) Receptor Antagonists: The 1,9-diazaspiro[4.5]decan-2-one core is central to the structure of Rolapitant , a potent and selective NK-1 receptor antagonist.[6] NK-1 antagonists are a critical component of antiemetic therapy, preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV) by blocking the action of substance P in the brain's vomiting centers.[7] The clinical success of this class of drugs showcases the scaffold's ability to yield orally bioavailable CNS-active agents.[6] Beyond CINV, NK-1R antagonists are being investigated for their therapeutic potential in treating osteosarcoma, where they inhibit tumor cell proliferation and induce apoptosis.[8]

-

Opioid Receptor Modulators: The search for safer and non-addictive analgesics has led to the exploration of novel chemotypes for opioid receptors. Recently, a high-throughput screening campaign identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel class of δ-opioid receptor (DOR) selective agonists.[9][10] This discovery is significant as it provides an alternative to previously failed DOR agonist chemotypes, offering a new avenue for developing treatments for chronic pain and other neurological disorders.[9][11]

-

Sigma-1 (σ1) Receptor Ligands: The sigma-1 receptor is a therapeutic target for various CNS conditions and is often overexpressed in tumor cells. Researchers have developed 1,4-dioxa-8-azaspiro[4.5]decane derivatives with high affinity and selectivity for σ1 receptors.[12] Radiolabeled versions of these compounds have demonstrated significant uptake in tumors in preclinical PET imaging studies, highlighting their potential as diagnostic agents for cancer.[12]

Inflammatory and Autoimmune Diseases

Chronic inflammation underlies numerous debilitating diseases. The diazaspiro[4.5]decane scaffold has provided a foundation for developing highly selective kinase inhibitors to modulate inflammatory signaling pathways.

-

RIPK1 Kinase Inhibitors: Necroptosis is a form of programmed cell death that drives inflammation in various diseases.[13] Receptor-interacting protein kinase 1 (RIPK1) is a key regulator of this pathway.[14] Through virtual screening and subsequent chemical optimization, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent RIPK1 inhibitors.[13][14] The lead compound, compound 41 , exhibited an IC50 value of 92 nM against RIPK1 and demonstrated a significant anti-necroptotic effect in cellular models, marking it as a promising candidate for further development.[14]

-